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Abstract
α,β-Methyleneadenosine 5'-diphosphate (AMP-CP), also known as adenosine 5'-(α,β-

methylene)diphosphate or AOPCP, is a synthetic, non-hydrolyzable analog of adenosine 5'-

diphosphate (ADP). Its resistance to enzymatic degradation has made it an invaluable tool in

the study of purinergic signaling, particularly as a potent and selective inhibitor of ecto-5'-

nucleotidase (CD73). This technical guide provides a comprehensive overview of the discovery,

history, and key applications of AMP-CP, with a focus on quantitative data and detailed

experimental methodologies.

Discovery and Historical Context
The precise first synthesis and characterization of α,β-methyleneadenosine 5'-diphosphate in

the scientific literature is not definitively pinpointed in readily available comprehensive historical

reviews. However, its use as a research tool became prominent in the 1970s, coinciding with

the burgeoning field of purinergic signaling research. The primary motivation for its synthesis

was the need for metabolically stable analogs of ATP and ADP to investigate the roles of these

nucleotides as extracellular signaling molecules without the complication of their rapid

enzymatic degradation.
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AMP-CP's key feature is the substitution of the oxygen atom in the pyrophosphate bridge with a

methylene group (-CH2-). This modification renders the molecule resistant to hydrolysis by

ectonucleotidases, which are enzymes that cleave the phosphate bonds of nucleotides. This

stability allows researchers to study the direct effects of an ADP analog on receptors and

enzymes over longer periods and with greater precision.

Early studies focused on its ability to inhibit the conversion of adenosine monophosphate

(AMP) to adenosine, a critical step in the purinergic signaling cascade. This inhibitory action on

ecto-5'-nucleotidase (CD73) quickly established AMP-CP as a cornerstone pharmacological

tool for dissecting the intricate pathways of purinergic neurotransmission and neuromodulation.

Physicochemical Properties and Synthesis
AMP-CP is a white to off-white powder, typically supplied as a sodium salt. It is soluble in water.

The molecular formula for the free acid is C₁₁H₁₇N₅O₉P₂.

While a detailed, step-by-step synthesis protocol from the original discovery is not readily

available in current literature, the general principle of its synthesis involves the chemical

modification of adenosine-related precursors to introduce the methylene bridge between the

alpha and beta phosphates. Modern commercial suppliers provide highly purified AMP-CP for

research use.

Mechanism of Action and Biological Activity
The primary and most well-characterized biological activity of AMP-CP is the competitive

inhibition of ecto-5'-nucleotidase (CD73). CD73 is a cell-surface enzyme that catalyzes the

dephosphorylation of AMP to adenosine. By inhibiting this enzyme, AMP-CP effectively blocks

the production of extracellular adenosine from AMP, allowing researchers to investigate the

specific roles of AMP and adenosine in various physiological and pathological processes.

The binding of AMP-CP to CD73 is a key interaction in its mechanism of action. The purine and

ribose moieties of AMP-CP bind to the active site of the enzyme in a manner similar to the

natural substrate, AMP. The stable phosphonate bond prevents the catalytic hydrolysis that

would normally occur.

Beyond its role as a CD73 inhibitor, AMP-CP has also been shown to act as a substrate for

ecto-nucleoside diphosphate kinase (eNDPK). This enzyme can transfer the terminal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14772532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


phosphate from α,β-methylene-ATP (a related compound) to ADP to form ATP, and similarly, it

is plausible that AMP-CP could be involved in related phosphate transfer reactions, although

this is a less explored aspect of its activity.

Quantitative Data
The following tables summarize key quantitative data for α,β-methyleneadenosine 5'-

diphosphate from various studies.

Parameter
Enzyme/Recept

or

Species/Cell

Line
Value Reference

Ki (Inhibition

Constant)

Ecto-5'-

nucleotidase

(CD73)

Human 88 nM [1]

IC₅₀ (Half-

maximal

Inhibitory

Concentration)

Ecto-5'-

nucleotidase

(CD73)

Human soluble

CD73

~0.050 ± 0.004

nM (for a

derivative)

[1]

Km (Michaelis

Constant) of

CD73 for AMP

Human U138

MG cells
125.3 µM [2]

Km (Michaelis

Constant) of

CD73 for AMP in

the presence of

AMP-CP

Human U138

MG cells
665.3 µM [2]

Note: The inhibitory potency of AMP-CP can vary depending on the experimental conditions,

such as pH, temperature, and the presence of other ions. The provided data should be

considered as representative values.

Key Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.3hbiomedical.com/pub_docs/files/Sciencell_data_sheest/Cell/SC8118.pdf
https://www.3hbiomedical.com/pub_docs/files/Sciencell_data_sheest/Cell/SC8118.pdf
https://www.eubopen.org/sites/www.eubopen.org/files/attachments/2021/Template-for-protocol_Malachite%20Green.docx
https://www.eubopen.org/sites/www.eubopen.org/files/attachments/2021/Template-for-protocol_Malachite%20Green.docx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14772532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of Ecto-5'-Nucleotidase (CD73) Activity using
the Malachite Green Assay
This protocol describes a common method for measuring the inhibitory effect of AMP-CP on

CD73 activity by quantifying the amount of inorganic phosphate released from the hydrolysis of

AMP.

Materials:

AMP-CP (AOPCP)

Recombinant human soluble CD73 or cell line expressing CD73

Adenosine 5'-monophosphate (AMP)

Phosphate-free buffer (e.g., 20 mM HEPES, 137 mM NaCl, 0.001% Tween 20, pH 7.4)

Malachite Green Phosphate Detection Kit

96-well microplate

Incubator (37°C)

Microplate reader

Procedure:

Prepare a serial dilution of AMP-CP in the phosphate-free assay buffer.

In a 96-well plate, add the desired concentration of AMP-CP or a vehicle control to the wells.

Add the human soluble CD73 enzyme (e.g., 0.34 nM) to the wells containing AMP-CP and

the control wells.

Pre-incubate the plate at 37°C for a specified time (e.g., 20 hours for determining IC₅₀

values, or a shorter pre-incubation for kinetic studies).[3]
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Initiate the enzymatic reaction by adding the substrate, AMP (e.g., at its Km concentration of

approximately 2.7 µM, or a surrogate like CMP at 45 µM to avoid rapid substrate depletion).

[3]

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).[3]

Stop the reaction and measure the concentration of inorganic phosphate using a Malachite

Green Phosphate Detection Kit according to the manufacturer's protocol. This typically

involves adding the Malachite Green reagent and measuring the absorbance at a specific

wavelength (e.g., 620-640 nm).

Construct a dose-response curve by plotting the percentage of inhibition against the

concentration of AMP-CP to determine the IC₅₀ value. For kinetic studies, measure the

reaction velocity at different substrate concentrations in the presence and absence of the

inhibitor to determine the Ki value.

Study of Purinergic Signaling Pathways
This diagram illustrates the central role of CD73 in the purinergic signaling cascade and how

AMP-CP is used to dissect this pathway.
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Caption: Role of AMP-CP in the purinergic signaling pathway.

Applications in Research and Drug Development
The primary application of α,β-methyleneadenosine 5'-diphosphate is as a selective inhibitor of

CD73 in a wide range of research areas:

Purinergic Signaling: AMP-CP is instrumental in elucidating the distinct roles of ATP, ADP,

AMP, and adenosine in neurotransmission, inflammation, and various physiological

processes. By blocking adenosine production, researchers can isolate and study the effects

mediated by P2 receptors (activated by ATP and ADP) and adenosine receptors.

Cancer Immunology: CD73 is overexpressed in many cancers and contributes to an

immunosuppressive tumor microenvironment by producing adenosine. AMP-CP and its

derivatives are being investigated as potential cancer therapeutics to block this

immunosuppressive pathway and enhance anti-tumor immunity.

Platelet Aggregation: ADP is a key agonist in platelet aggregation. While AMP-CP itself is not

a direct P2Y receptor antagonist, it is used in platelet aggregation studies to prevent the

degradation of endogenously released or exogenously added AMP to adenosine, which can

have anti-aggregatory effects. This allows for a more precise study of ADP-mediated platelet

activation.

Inflammation and Ischemia: The adenosine generated by CD73 has potent anti-inflammatory

effects. AMP-CP is used to study the role of this pathway in inflammatory conditions and

ischemic injury.[4]

Conclusion
α,β-Methyleneadenosine 5'-diphosphate has been a vital pharmacological tool for several

decades, enabling significant advances in our understanding of purinergic signaling. Its stability

and potent inhibition of CD73 have made it an indispensable compound for researchers in

academia and the pharmaceutical industry. As the intricacies of the purinergic system continue

to be unraveled, the use of AMP-CP and the development of its more drug-like derivatives will

undoubtedly continue to play a crucial role in the discovery of new therapeutic strategies for a

variety of diseases, including cancer and inflammatory disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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